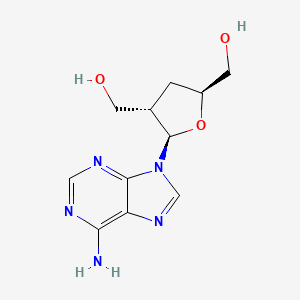

Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-

Description

Structural Characterization of Adenosine, 2',3'-Dideoxy-3'-(Hydroxymethyl)-

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is [(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]methanol , reflecting its stereochemical configuration and functional groups. The CAS Registry Number 130469-38-4 uniquely identifies this molecule in chemical databases. The name specifies:

- A purine base (6-aminopurin-9-yl , adenine) at position 9 of the sugar.

- A dideoxy oxolane (tetrahydrofuran) ring with hydroxymethyl substitutions at C2 and C3.

- Absolute configurations at chiral centers: C2 (S), C3 (R), and C5 (R).

The molecular formula C₁₁H₁₅N₅O₃ and molecular weight 265.27 g/mol further characterize its composition.

Molecular Architecture Analysis

Sugar Moiety Modifications

The sugar moiety diverges significantly from natural ribose:

- 2' and 3' Deoxygenation : Removal of hydroxyl groups at both positions eliminates hydrogen-bonding capacity, a hallmark of dideoxynucleosides.

- 3'-Hydroxymethyl Substituent : A hydroxymethyl (-CH₂OH) group replaces the native 3'-hydroxyl, introducing steric bulk and potential hydrogen-bonding via the terminal hydroxyl.

- Oxolane Ring Conformation : The tetrahydrofuran ring adopts a C2'-endo pucker , as inferred from analogous dideoxynucleosides, altering steric interactions compared to ribose’s C3'-endo conformation.

Purine Base Configuration

The adenine base retains its canonical structure:

Comparative Structural Analysis with Natural Nucleosides

The absence of 2' and 3' hydroxyls precludes participation in RNA-like hydrogen bonding, while the hydroxymethyl group may enable novel interactions in modified oligonucleotides.

Stereochemical Considerations

The compound’s stereochemistry critically influences its biochemical behavior:

- Chiral Centers : The (2S,3R,5R) configuration dictates spatial arrangement, with the hydroxymethyl group at C3' projecting axially relative to the oxolane ring.

- Glycosidic Bond Geometry : The β-configuration positions adenine in the anti-conformation, mimicking natural nucleosides and preserving base-stacking potential.

- Hydroxymethyl Orientation : The R-configuration at C3 orients the -CH₂OH group toward the minor groove, potentially affecting duplex stability in synthetic DNA analogs.

Stereochemical deviations from natural nucleosides may reduce enzymatic recognition by polymerases or phosphorylases, a common feature of dideoxy analogs.

Properties

CAS No. |

130469-39-5 |

|---|---|

Molecular Formula |

C11H15N5O3 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

[(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]methanol |

InChI |

InChI=1S/C11H15N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)11-6(2-17)1-7(3-18)19-11/h4-7,11,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,11+/m0/s1 |

InChI Key |

SIRHZFXKEYTDJL-OKTBNZSVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)CO |

Canonical SMILES |

C1C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

Attachment of the Purine Base: This step usually involves nucleophilic substitution reactions where the purine base is introduced to the tetrahydrofuran ring.

Functional Group Modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure makes it a potential candidate for studying nucleic acid interactions and enzyme mechanisms.

Medicine: Due to its purine base, it may have applications in drug development, particularly in antiviral and anticancer therapies.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, influencing various biochemical pathways. The purine base can mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA or RNA synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 2: Comparative Antiviral Profiles

Pharmacokinetic and Stability Considerations

- Metabolic Stability: The 2'-hydroxymethyl group in adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-, may reduce susceptibility to ADA compared to unmodified ddAdo, which is rapidly deaminated to inactive metabolites .

- Prodrug Strategies : CycloSal pronucleotides of ddAdo demonstrate prolonged intracellular retention and bypass ADA-mediated deactivation, achieving sustained antiviral effects .

- Fluorinated Analogs : 2',3'-Difluoro substitution enhances plasma stability by resisting phosphorylysis and enzymatic degradation, as seen in compound 20 .

Q & A

Basic: What are the key synthetic challenges in preparing Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-, and how are they addressed?

Answer: The synthesis involves selective protection/deprotection of hydroxyl groups and stereochemical control. Starting from adenosine, the 3′- and 5′-hydroxyls are protected using a cyclic disiloxane group (59% yield), followed by thioacylation (89% yield) and radical-induced reductive cleavage to introduce the 2′-allyl group (85% yield) . Challenges include avoiding β-configuration isomers at the 2′ position, confirmed via NOESY NMR (H-1′ and allylic proton interactions) . Phosphorylation of the diphosphate analog requires orthogonal protecting strategies (e.g., trityl and silyl groups) to differentiate primary alcohols .

Advanced: How does the hydroxymethyl modification at the 2′ position influence ribonucleotide reductase (RNR) binding and inhibition?

Answer: The 2′-(hydroxymethyl) group mimics a conserved water molecule in the RNR active site, enhancing binding affinity. Crystallographic studies of yeast RnrI with adenosine diphosphate analogs reveal that the hydroxymethyl group occupies the water-binding pocket, stabilizing interactions with catalytic residues . This modification improves inhibitory potency compared to unmodified analogs, as shown in enzyme kinetics assays .

Basic: What analytical methods validate the stereochemistry and purity of this compound?

Answer:

- NOESY NMR : Confirms α-configuration at the 2′ position via cross-peaks between H-1′/allylic protons and H-2′/H-8 of the adenine ring .

- HPLC/MS : Used to assess purity and quantify byproducts (e.g., 3′,5′-disiloxane derivatives) .

- X-ray crystallography : Resolves structural details of enzyme complexes .

Advanced: How does this compound compare to other 2′,3′-dideoxy nucleosides in antiviral activity and metabolic stability?

Answer: Unlike 2′,3′-dideoxyadenosine (ddA), the 2′-hydroxymethyl group reduces glycosidic bond lability under acidic conditions, improving metabolic stability . Antiviral mechanisms involve chain termination during viral DNA synthesis, similar to AZT and ddC, but with reduced off-target effects due to selective phosphorylation . Cellular efficacy is validated in HIV/HCV models, showing lower IC50 values than parent analogs .

Basic: What orthogonal protecting strategies are critical for synthesizing diphosphate derivatives?

Answer: The 2′-hydroxyethyl group is trityl-protected (88% yield), while the 5′-OH is selectively tosylated (44% yield) to enable phosphorylation. Deprotection with TBAF removes silyl groups without affecting trityl, ensuring regioselective phosphorylation . This approach minimizes side reactions (e.g., 3′-substitution) common in symmetrical diols.

Advanced: What role do structure-activity relationship (SAR) studies play in optimizing this analog for enzyme inhibition?

Answer: SAR studies on GADPH inhibitors highlight the importance of electrophilic groups (e.g., epoxides) for covalent binding to catalytic cysteine residues . For RNR, modifications at the 2′ position (hydroxymethyl vs. fluoro) correlate with binding entropy changes, quantified via isothermal titration calorimetry (ITC) . These studies guide substitutions that balance potency and selectivity .

Basic: How is enzymatic degradation of this compound mitigated in cellular assays?

Answer: Fluorine substitutions at the 2′ position (e.g., 2′-fluoro analogs) reduce susceptibility to phosphorylases . Additionally, formulation with prodrug strategies (e.g., phosphoramidates) enhances intracellular delivery and stability .

Advanced: What contradictions exist in reported biological activities, and how are they resolved?

Answer: Discrepancies in antiviral IC50 values arise from variations in phosphorylation efficiency across cell lines. For example, lymphoid cells exhibit higher deoxycytidine kinase activity, enhancing prodrug activation . Resolution involves normalizing data to cellular kinase expression levels via qPCR or Western blot .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Per OSHA standards:

- Use PPE (gloves, goggles) to prevent inhalation/contact .

- In case of exposure, rinse with water and consult a physician .

- Store under inert gas (argon) to prevent oxidation .

Advanced: How do computational models predict the compound's interaction with viral polymerases?

Answer: Molecular docking simulations (e.g., AutoDock Vina) predict H-bonding between the hydroxymethyl group and polymerase active sites (e.g., HIV reverse transcriptase). Free-energy perturbation (FEP) calculations validate these interactions, correlating with experimental IC50 data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.